molecular formula C23H28N4O3 B2840268 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide CAS No. 921526-73-0

2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide

Cat. No.: B2840268
CAS No.: 921526-73-0
M. Wt: 408.502
InChI Key: XJGPIUSNHFGVAY-UHFFFAOYSA-N
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Description

2-(2,4-Dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide typically involves multi-step organic reactions. One common method involves the reaction of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with acid chlorides to form the intermediate carboxamides. These intermediates are then reacted with aliphatic amines to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide or pyrimidine ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,4-Dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide is unique due to its specific structural features and the range of biological activities it exhibits

Properties

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c1-16(2)27(17(3)4)20(28)15-26-19-11-8-13-24-21(19)22(29)25(23(26)30)14-12-18-9-6-5-7-10-18/h5-11,13,16-17H,12,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGPIUSNHFGVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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